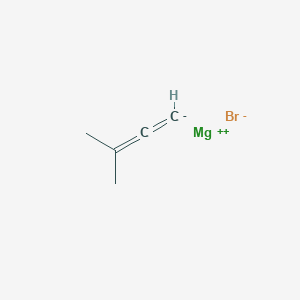![molecular formula C12H7N3S B14289943 Thieno[2,3-b]quinoline-2-carbonitrile, 3-amino- CAS No. 115913-34-3](/img/structure/B14289943.png)
Thieno[2,3-b]quinoline-2-carbonitrile, 3-amino-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thieno[2,3-b]quinoline-2-carbonitrile, 3-amino- is a heterocyclic compound that belongs to the class of thienoquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of Thieno[2,3-b]quinoline-2-carbonitrile, 3-amino- consists of a quinoline ring fused with a thiophene ring, with an amino group and a carbonitrile group attached to the quinoline ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Thieno[2,3-b]quinoline-2-carbonitrile, 3-amino- typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the use of aryl-amine derivatives and other chemical reagents. For example, the condensation of 2-chlorothiophene-3-carboxylic acid with aryl-amine derivatives can lead to the formation of thienoquinoline derivatives .
Industrial Production Methods
Industrial production methods for Thieno[2,3-b]quinoline-2-carbonitrile, 3-amino- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow chemistry techniques to enhance reaction efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Thieno[2,3-b]quinoline-2-carbonitrile, 3-amino- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the quinoline ring .
Aplicaciones Científicas De Investigación
Thieno[2,3-b]quinoline-2-carbonitrile, 3-amino- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices .
Mecanismo De Acción
The mechanism of action of Thieno[2,3-b]quinoline-2-carbonitrile, 3-amino- involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparación Con Compuestos Similares
Similar Compounds
Thieno[3,2-c]quinoline: Another thienoquinoline derivative with similar structural features.
Thieno[3,4-b]pyridine: A related compound with a pyridine ring instead of a quinoline ring.
Thieno[2,3-c]quinoline: A compound with a different fusion pattern of the thiophene and quinoline rings
Uniqueness
Thieno[2,3-b]quinoline-2-carbonitrile, 3-amino- is unique due to its specific substitution pattern and the presence of both an amino group and a carbonitrile group. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications .
Propiedades
Número CAS |
115913-34-3 |
|---|---|
Fórmula molecular |
C12H7N3S |
Peso molecular |
225.27 g/mol |
Nombre IUPAC |
3-aminothieno[2,3-b]quinoline-2-carbonitrile |
InChI |
InChI=1S/C12H7N3S/c13-6-10-11(14)8-5-7-3-1-2-4-9(7)15-12(8)16-10/h1-5H,14H2 |
Clave InChI |
NPYCPZFCTUEWIO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C3C(=C(SC3=N2)C#N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


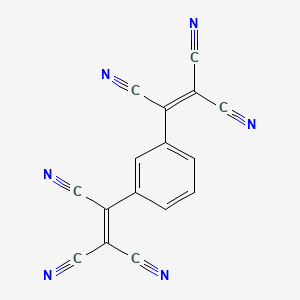
![1-(2-Nitrophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B14289870.png)

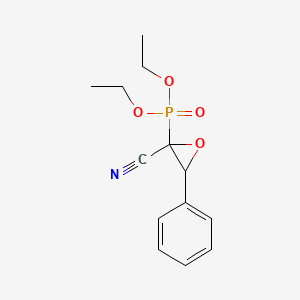
![(2,3,4-Trimethoxyphenyl)[2,4,6-tris(benzyloxy)phenyl]methanone](/img/structure/B14289907.png)
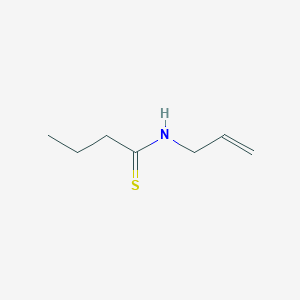
![5-Chloro-1-ethenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B14289914.png)
![ethyl (Z)-2-[(2-fluorophenyl)diazenyl]-3-hydroxybut-2-enoate](/img/structure/B14289926.png)

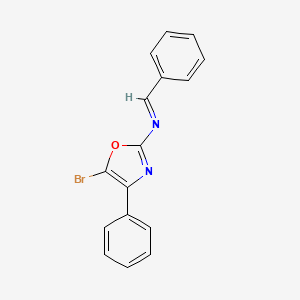

![Propan-2-yl [(chlorosulfanyl)methyl]carbamate](/img/structure/B14289944.png)
![1-[(5-Methyl-6-oxo-6H-1,3,4-oxadiazin-2-yl)methyl]pyridin-1-ium](/img/structure/B14289945.png)
